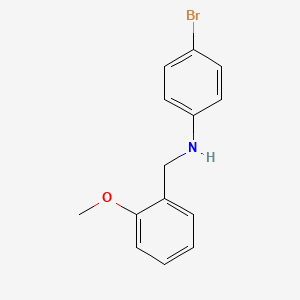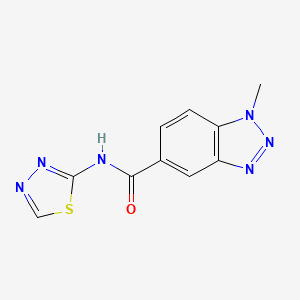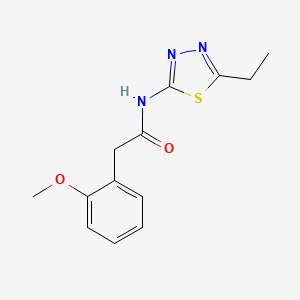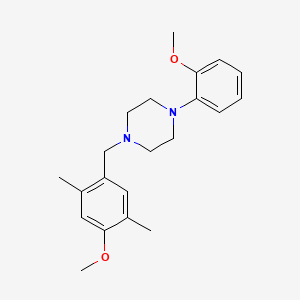![molecular formula C17H18N2O2 B5708621 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine, also known as FAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FAPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has also been shown to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to have significant effects on the central nervous system. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. In addition, 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and receptors involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in lab experiments is its wide range of pharmacological activities. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, antipsychotic, and anti-inflammatory activities. However, one of the limitations of using 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in lab experiments is its potential toxicity. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine. One of the areas of research could be the development of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine analogs with improved pharmacological properties. Another area of research could be the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in combination with other drugs for the treatment of various diseases. Furthermore, the potential use of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's could be explored. Overall, the study of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has the potential to lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine involves the reaction of 1-(2-furyl)-3-(4-phenylpiperazin-1-yl)prop-2-en-1-one with acetic anhydride in the presence of a catalyst. The reaction yields 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine as a white crystalline solid with a melting point of 238-240°C.
Aplicaciones Científicas De Investigación
1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit significant anticonvulsant, antidepressant, and anxiolytic activities in animal models. 1-[3-(2-furyl)acryloyl]-4-phenylpiperazine has also been studied for its potential as an antipsychotic and anti-inflammatory agent.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-16-7-4-14-21-16)19-12-10-18(11-13-19)15-5-2-1-3-6-15/h1-9,14H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYYXUIUCAFEIC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Furyl)acryloyl]-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)



![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)






